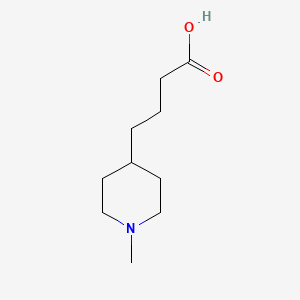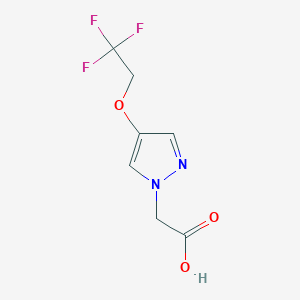![molecular formula C10H13FN5O6P B12068252 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine monophosphofluoridate is a nucleotide analog that consists of a phosphate group, the sugar ribose, and the nucleobase adenine, with a fluorine atom replacing one of the oxygen atoms in the phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adenosine monophosphofluoridate typically involves the fluorination of adenosine monophosphate. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the hydroxyl group with a fluorine atom .
Industrial Production Methods: Industrial production of adenosine monophosphofluoridate may involve large-scale fluorination processes using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine monophosphofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The compound can hydrolyze to form adenosine monophosphate and fluoride ion in the presence of water.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for the fluorination process.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of adenosine monophosphofluoridate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted adenosine monophosphate derivatives can be formed.
Hydrolysis Products: Adenosine monophosphate and fluoride ion are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Adenosine monophosphofluoridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated nucleotides and other fluorinated compounds.
Biology: The compound is studied for its potential role in modifying nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the development of novel materials and as a precursor for other fluorinated compounds.
Wirkmechanismus
The mechanism of action of adenosine monophosphofluoridate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes that recognize adenosine monophosphate, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways involving nucleotides, affecting processes such as DNA and RNA synthesis
Vergleich Mit ähnlichen Verbindungen
Adenosine Monophosphate: Similar in structure but lacks the fluorine atom.
Adenosine Diphosphate: Contains two phosphate groups instead of one.
Adenosine Triphosphate: Contains three phosphate groups and is a key energy carrier in cells
Uniqueness: Adenosine monophosphofluoridate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C10H13FN5O6P |
|---|---|
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14) |
InChI-Schlüssel |
PZWOGYWWDIXJIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)





![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)



